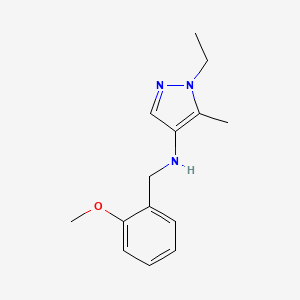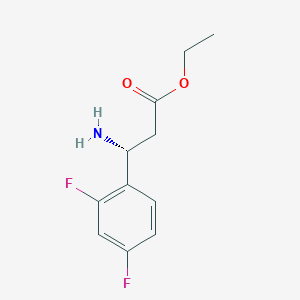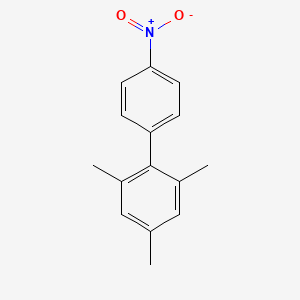![molecular formula C14H23N5 B11729299 N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11729299.png)
N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using appropriate alkyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, pyrazole derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents. This compound may exhibit similar properties, making it a candidate for drug discovery and development.
Medicine
Medicinally, pyrazole derivatives have been investigated for their anti-inflammatory, analgesic, and anticancer properties. This compound could potentially be explored for similar therapeutic applications.
Industry
In industry, pyrazole compounds are used in the production of dyes, agrochemicals, and materials. This compound may find applications in these areas due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine would depend on its specific interactions with molecular targets. Typically, pyrazole derivatives interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Phenyl-3-methyl-1H-pyrazol-5-amine
- 3,5-Dimethyl-1H-pyrazole
- 1-(2,4-Dinitrophenyl)-3-methyl-1H-pyrazole
Uniqueness
Compared to similar compounds, N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine may offer unique properties such as enhanced stability, specific reactivity, or improved bioactivity. These characteristics would need to be confirmed through experimental studies.
Propriétés
Formule moléculaire |
C14H23N5 |
|---|---|
Poids moléculaire |
261.37 g/mol |
Nom IUPAC |
N-[(5-methyl-2-propylpyrazol-3-yl)methyl]-2-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C14H23N5/c1-5-8-18-13(9-12(4)17-18)10-15-14-6-7-16-19(14)11(2)3/h6-7,9,11,15H,5,8,10H2,1-4H3 |
Clé InChI |
DSOOHWOISWLPOE-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=CC(=N1)C)CNC2=CC=NN2C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11729218.png)
![O-[1-(4-bromophenyl)ethyl]hydroxylamine](/img/structure/B11729222.png)

![2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11729243.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11729249.png)




![1-cyclopentyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11729298.png)
![N-methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanamine](/img/structure/B11729306.png)
![1-[3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B11729314.png)
![(Z)-[Amino(pyridin-2-YL)methylidene]amino 3,4-dimethylbenzoate](/img/structure/B11729319.png)
